Sibutramine

説明

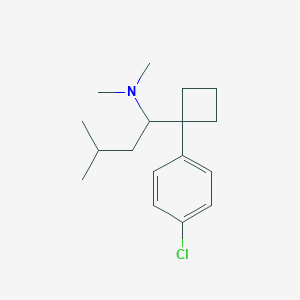

Structure

3D Structure

特性

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAANXDKBXWMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84485-00-7 (hydrochloride) | |

| Record name | Sibutramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023578 | |

| Record name | Sibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.40e-04 g/L | |

| Record name | Sibutramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

106650-56-0 | |

| Record name | Sibutramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106650-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sibutramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sibutramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5EC51866 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SIBUTRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-192 °C, 191 - 192 °C | |

| Record name | Sibutramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sibutramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Sibutramine as a Serotonin-Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine, a phenethylamine derivative, was historically utilized as an oral anorexiant for the management of obesity.[1] Its therapeutic effects are primarily attributed to its action as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] This guide provides a comprehensive technical overview of the core mechanism of action of sibutramine, delving into its pharmacodynamics, the pivotal role of its active metabolites, and the downstream physiological effects that culminate in weight loss. It will also explore the experimental methodologies employed to elucidate these mechanisms and the clinical implications that ultimately led to its withdrawal from the market in many countries.[3][4]

Introduction: From Antidepressant to Anorexiant

Initially developed as an antidepressant, sibutramine's potential as a weight-loss agent was discovered due to the unexpected side effect of weight reduction observed in clinical trials.[5] Unlike other anorectic agents that stimulate the release of monoamines, sibutramine's primary mechanism involves the inhibition of the reuptake of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) from the synaptic cleft.[2][6] This dual-action mechanism not only suppresses appetite but also enhances energy expenditure, contributing to its efficacy in weight management.[7][8]

Pharmacodynamics: A Tale of Two Neurotransmitters

Sibutramine's therapeutic effects are not primarily mediated by the parent compound itself, but rather by its two active metabolites: a secondary amine, desmethylsibutramine (M1), and a primary amine, didesmethylsibutramine (M2).[6][9] These metabolites are significantly more potent inhibitors of serotonin and norepinephrine reuptake than the parent drug.[2]

Molecular Interaction with Monoamine Transporters

The core of sibutramine's action lies in the competitive inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) by its active metabolites, M1 and M2.[1] By binding to these transporters on the presynaptic neuron, they block the reabsorption of serotonin and norepinephrine from the synapse. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling to postsynaptic receptors.[10][11]

The inhibition of reuptake is dose-dependent.[12] In humans, sibutramine has been shown to reduce the reuptake of norepinephrine by approximately 73% and serotonin by about 54%.[2] While it also has a minor effect on dopamine reuptake, inhibiting it by roughly 16%, its primary clinical effects are attributed to its actions on the serotonergic and noradrenergic systems.[2]

The (R)-enantiomers of both M1 and M2 metabolites have been found to exert significantly stronger anorectic effects compared to their (S)-enantiomer counterparts, highlighting the stereospecificity of their interaction with the monoamine transporters.[2]

Diagram: Mechanism of Sibutramine at the Synapse

Caption: Sibutramine's active metabolites (M1 & M2) block SERT and NET, increasing synaptic 5-HT and NE.

Pharmacokinetics: The Journey to Active Metabolites

Sibutramine is administered orally and is well-absorbed from the gastrointestinal tract, with approximately 77% absorption.[2] However, it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.[2][13] This initial metabolism results in low bioavailability of the parent drug.[2]

The parent compound has a short half-life of about 1.1 hours.[13] The crucial step in its pharmacological activity is its conversion to the active metabolites, M1 and M2.[2] These metabolites have significantly longer half-lives of 14 and 16 hours, respectively, which allows for once-daily dosing.[2] Peak plasma concentrations of M1 and M2 are typically reached within 3 to 4 hours after administration.[2] These active metabolites are further metabolized into inactive conjugated and hydroxylated forms (M5 and M6) before being primarily excreted in the urine.[2]

| Compound | Peak Plasma Level (Tmax) | Elimination Half-life (t1/2) | Protein Binding |

| Sibutramine | ~1 hour[2] | ~1.1 hours[13] | 97%[2] |

| Metabolite 1 (M1) | 3-4 hours[2] | ~14 hours[2] | 94%[2] |

| Metabolite 2 (M2) | 3-4 hours[2] | ~16 hours[2] | 94%[2] |

Table 1: Pharmacokinetic Parameters of Sibutramine and its Active Metabolites.

Physiological Effects: The Dual Action on Energy Balance

The increased synaptic concentrations of serotonin and norepinephrine due to sibutramine's action translate into two key physiological effects that contribute to weight loss: appetite suppression and increased energy expenditure.[7]

Appetite Suppression and Satiety Enhancement

The enhanced serotonergic activity is thought to be the primary driver of appetite suppression.[2] Serotonin plays a crucial role in the central nervous system's regulation of food intake and satiety.[14] By prolonging the action of serotonin in brain regions associated with appetite control, sibutramine promotes a feeling of fullness, leading to reduced food consumption.[3][14]

Increased Energy Expenditure

The noradrenergic component of sibutramine's action contributes to an increase in energy expenditure.[15] Norepinephrine is a key neurotransmitter in the sympathetic nervous system, which regulates metabolic rate.[14] By increasing noradrenergic signaling, sibutramine can stimulate thermogenesis, the body's production of heat, and prevent the typical decrease in basal energy expenditure that accompanies weight loss.[15][16] This effect helps to maintain a higher metabolic rate, further contributing to a negative energy balance.[8]

Experimental Protocols for Characterizing SNRIs

The mechanism of action of sibutramine and other SNRIs is elucidated through a variety of in vitro and in vivo experimental techniques.

In Vitro: Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a drug for its target transporters.[17][18] These assays are crucial for quantifying the binding affinity (Ki) of sibutramine and its metabolites to SERT and NET.

Step-by-Step Methodology for Competitive Radioligand Binding Assay:

-

Preparation of Transporter-Containing Membranes:

-

Culture cells stably expressing human SERT or NET.

-

Harvest the cells and homogenize them in a suitable buffer to prepare membrane fractions.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind specifically to the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).[19]

-

Add increasing concentrations of the unlabeled test compound (sibutramine or its metabolites).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent inhibitor).

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value (inhibitor binding affinity) using the Cheng-Prusoff equation.

-

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining sibutramine's binding affinity to monoamine transporters.

In Vivo: Microdialysis

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[20][21] This method allows researchers to directly observe the effect of a drug on neurotransmitter levels in real-time.[20]

Step-by-Step Methodology for In Vivo Microdialysis:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat).

-

Using a stereotaxic frame, surgically implant a microdialysis probe into the target brain region (e.g., the hypothalamus, which is involved in appetite regulation).

-

Secure the probe in place.

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

Place the recovered animal in a specialized cage that allows for free movement while connected to the microdialysis apparatus.

-

Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Collect the dialysate samples, which contain neurotransmitters that have diffused across the probe's semi-permeable membrane from the extracellular fluid.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, norepinephrine, and their metabolites.

-

-

Drug Administration and Data Collection:

-

After establishing a stable baseline of neurotransmitter levels, administer sibutramine to the animal.

-

Continue to collect and analyze dialysate samples to measure the change in extracellular neurotransmitter concentrations over time.

-

Diagram: In Vivo Microdialysis Experimental Setup

Caption: Schematic of an in vivo microdialysis experiment to measure neurotransmitter levels.

Clinical Implications and Withdrawal

Sibutramine demonstrated modest but statistically significant weight loss in clinical trials.[12] However, concerns arose regarding its cardiovascular safety profile. The Sibutramine Cardiovascular Outcomes (SCOUT) trial, a large-scale study, revealed an increased risk of serious, non-fatal cardiovascular events, such as heart attack and stroke, in patients with pre-existing cardiovascular disease who were treated with sibutramine.[3][22][23] The modest weight loss achieved was deemed not to outweigh the cardiovascular risks.[3][22] Consequently, regulatory agencies in many countries, including the European Medicines Agency and the U.S. Food and Drug Administration, recommended the suspension of marketing authorizations for sibutramine.[4][22][24]

Conclusion

Sibutramine's mechanism of action as a serotonin-norepinephrine reuptake inhibitor provides a clear example of how modulating central neurotransmitter systems can influence energy balance. Its active metabolites, M1 and M2, are key to its pharmacological effects, which include both appetite suppression and increased energy expenditure. While clinically effective for weight loss, the cardiovascular risks associated with its use ultimately led to its withdrawal from the market. The story of sibutramine serves as an important case study for drug development professionals, highlighting the critical need to balance efficacy with a thorough understanding and mitigation of potential adverse effects.

References

- Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC. (n.d.).

-

Sibutramine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- The Dark Truth, a Weight Loss Pill That's Going Viral. (2026, January 12).

-

What is the mechanism of Sibutramine maleate? - Patsnap Synapse. (2024, July 17). Retrieved January 14, 2026, from [Link]

-

What is the mechanism of Sibutramine sulfate? - Patsnap Synapse. (2024, July 17). Retrieved January 14, 2026, from [Link]

-

The Effect of Sibutramine on Energy Expenditure and Appetite During Chronic Treatment Without Dietary Restriction - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

The effect of sibutramine on resting energy expenditure and adrenaline-induced thermogenesis in obese females - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sibutramine and energy balance. - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sibutramine | C17H26ClN | CID 5210 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Mechanisms of Action of Sibutramine. Sibutramine and its active... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

N20-632S21 Sibutramine Clinpharm BPCA - FDA. (2004, December 1). Retrieved January 14, 2026, from [Link]

-

Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sibutramine produces dose-related weight loss - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

European Medicines Agency recommends suspension of marketing authorisation for sibutramine. (2010, January 22). Retrieved January 14, 2026, from [Link]

-

MERIDIA - sibutramine hydrochloride monohydrate capsule - accessdata.fda.gov. (n.d.). Retrieved January 14, 2026, from [Link]

-

FDA Drug Safety Communication: FDA Recommends Against the Continued Use of Meridia (sibutramine) | FDA. (2010, October 8). Retrieved January 14, 2026, from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020, May 19). Retrieved January 14, 2026, from [Link]

-

Sibutramine Hydrochloride | Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]

-

A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. (2004, November 12). Retrieved January 14, 2026, from [Link]

-

Draft Guidance on Sibutramine Hydrochloride October 2024 - accessdata.fda.gov. (n.d.). Retrieved January 14, 2026, from [Link]

-

In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sibutramine: suspension of marketing authorisations as risks outweigh benefits - NHS Scotland - Publications. (2010, January 21). Retrieved January 14, 2026, from [Link]

-

Sibutramine: suspension of EU licences recommended - GOV.UK. (2014, December 11). Retrieved January 14, 2026, from [Link]

-

Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments. (2013). Retrieved January 14, 2026, from [Link]

-

A Controlled Pharmacogenetic Trial of Sibutramine on Weight Loss and Body Composition in Obese or Overweight Adults - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Sibutramine: its mode of action and efficacy - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Short-term difference in mood with sibutramine versus placebo in obese patients with and without depression - Open Access Journals. (n.d.). Retrieved January 14, 2026, from [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

In Vivo Brain Microdialysis of Monoamines - Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]

-

Radioligand binding assays and their analysis - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved January 14, 2026, from [Link]

-

NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.). Retrieved January 14, 2026, from [Link]

-

Radioligand Binding Assay - Creative Bioarray. (n.d.). Retrieved January 14, 2026, from [Link]

-

Enantioselective behavioral effects of sibutramine metabolites - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Thermogenic effects of sibutramine and its metabolites - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. [PDF] Sibutramine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 2. Sibutramine - Wikipedia [en.wikipedia.org]

- 3. mylongevityexperiment.substack.com [mylongevityexperiment.substack.com]

- 4. fda.gov [fda.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sibutramine and energy balance. | Semantic Scholar [semanticscholar.org]

- 9. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Sibutramine sulfate? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Sibutramine produces dose-related weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]

- 15. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of sibutramine on resting energy expenditure and adrenaline-induced thermogenesis in obese females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. European Medicines Agency recommends suspension of marketing authorisation for sibutramine | European Medicines Agency (EMA) [ema.europa.eu]

- 23. gov.uk [gov.uk]

- 24. publications.scot.nhs.uk [publications.scot.nhs.uk]

The Pharmacological Profile of Sibutramine and Its Active Metabolites: A Technical Guide

This guide provides an in-depth technical exploration of the pharmacological properties of sibutramine and its primary active metabolites, M1 (mono-desmethylsibutramine) and M2 (di-desmethylsibutramine). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, pharmacokinetics, and clinical implications.

Introduction: A Dual-Action Approach to Weight Management

Sibutramine, formerly marketed for the management of obesity, operates through a dual mode of action: it enhances satiety, thereby reducing food intake, and increases energy expenditure.[1][2] Unlike previous anorectic agents that often induced the release of neurotransmitters, sibutramine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][4] Critically, sibutramine itself is a prodrug; its therapeutic effects are predominantly mediated by its more potent N-desmethyl metabolites, M1 and M2.[2][5][6] This guide will dissect the intricate pharmacological journey of sibutramine from administration to its ultimate effects on the central and peripheral nervous systems.

Mechanism of Action: Unraveling the Neurochemical Cascade

The primary mechanism of action for sibutramine's active metabolites is the inhibition of the reuptake of norepinephrine (NE) and serotonin (5-HT) at the presynaptic nerve terminals.[7][8] To a lesser extent, they also inhibit the reuptake of dopamine (DA).[3] This blockade leads to an increased concentration of these monoamines in the synaptic cleft, thereby amplifying their signaling.

The enhanced serotonergic and noradrenergic signaling in the central nervous system is believed to be the cornerstone of sibutramine's appetite-suppressing effects.[4] Increased serotonin levels are associated with a feeling of fullness and satiety, while norepinephrine contributes to this sensation and also plays a role in increasing energy expenditure.[4][7]

The Critical Role of Active Metabolites

In vitro studies have demonstrated that the parent compound, sibutramine, is a relatively weak inhibitor of norepinephrine and serotonin reuptake.[9] It is the hepatic metabolism of sibutramine to its secondary amine (M1) and primary amine (M2) metabolites that unmasks its potent pharmacological activity.[2][9] These metabolites are significantly more potent inhibitors of both norepinephrine and serotonin reuptake.[9] Further research has indicated that the (R)-enantiomers of both M1 and M2 metabolites exert more potent anorectic effects compared to their (S)-enantiomers.[3]

Signaling Pathway Overview

The following diagram illustrates the core mechanism of action of sibutramine's active metabolites at the synaptic level.

Caption: Mechanism of action of sibutramine's active metabolites.

Pharmacokinetics: Absorption, Metabolism, and Elimination

The clinical effects of sibutramine are intrinsically linked to its pharmacokinetic profile, which is characterized by rapid absorption, extensive first-pass metabolism, and the formation of long-acting active metabolites.

Absorption and Metabolism

Sibutramine is well-absorbed from the gastrointestinal tract, with approximately 77% absorption.[3] However, it undergoes significant first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[3][10] This initial metabolic process is crucial as it converts the parent drug into its pharmacologically active metabolites, M1 and M2, through N-demethylation.[9][11]

The metabolic pathway continues, leading to the formation of inactive hydroxylated and conjugated metabolites (M5 and M6), which are then primarily excreted in the urine.[3]

The following diagram outlines the metabolic conversion of sibutramine.

Caption: Metabolic pathway of sibutramine.

Pharmacokinetic Parameters

The pharmacokinetic parameters of sibutramine and its active metabolites are summarized in the table below. It is noteworthy that the active metabolites have significantly longer half-lives than the parent compound, contributing to their sustained therapeutic effect.

| Compound | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t1/2) | Protein Binding |

| Sibutramine | ~1 hour[3] | ~1 hour[3] | ~97%[3] |

| Metabolite 1 (M1) | ~3-4 hours[3] | ~14 hours[3] | ~94%[3] |

| Metabolite 2 (M2) | ~3-4 hours[3] | ~16 hours[3] | ~94%[3] |

Note: Pharmacokinetic parameters can vary between individuals.

Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of sibutramine are a direct consequence of its mechanism of action, leading to measurable clinical outcomes in weight management.

Monoamine Reuptake Inhibition

Plasma samples from individuals treated with sibutramine have shown significant inhibition of both norepinephrine (approximately 73%) and serotonin (approximately 54%) reuptake, with a much lower inhibition of dopamine reuptake (approximately 16%).[3]

Clinical Studies on Efficacy

Numerous clinical trials have demonstrated that sibutramine, at doses of 10-15 mg daily, produces statistically significant weight loss compared to placebo.[12] This weight loss is typically accompanied by beneficial changes in metabolic parameters, including reductions in triglycerides and improvements in glycemic control in patients with type 2 diabetes.[2][12]

Safety and Adverse Effects

The pharmacological profile of sibutramine is also associated with a range of side effects, with cardiovascular effects being of primary concern.

Cardiovascular Effects

The sympathomimetic action of sibutramine, resulting from increased norepinephrine levels, can lead to increases in blood pressure and heart rate.[13][14] This has been a significant safety concern and led to its withdrawal from many markets. The Sibutramine Cardiovascular Outcomes (SCOUT) trial found an increased risk of nonfatal myocardial infarction and stroke in patients with pre-existing cardiovascular disease.[15][16]

Other Common Adverse Effects

Other frequently reported adverse effects are consistent with the drug's mechanism of action and include dry mouth, constipation, and insomnia.[5][12]

Analytical Methodologies for Quantification

The accurate quantification of sibutramine and its active metabolites in biological matrices is crucial for pharmacokinetic studies and forensic analysis.

Experimental Protocol: LC-MS/MS for Plasma Quantification

A common and highly sensitive method for the simultaneous determination of sibutramine, M1, and M2 in human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Methodology:

-

Sample Preparation:

-

Aliquots of human plasma are spiked with an appropriate internal standard.

-

Protein precipitation or liquid-liquid extraction is performed to isolate the analytes from the plasma matrix.[17]

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

Separation is typically achieved on a C18 reversed-phase column using a gradient mobile phase, often consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[11][17]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification is performed using multiple reaction monitoring (MRM), selecting specific precursor-to-product ion transitions for sibutramine, M1, M2, and the internal standard.[17] For example, the transition for sibutramine might be m/z 280.3 → 124.9.[17]

-

-

Data Analysis:

-

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentrations of the analytes in the unknown samples are then determined from the calibration curve.

-

The following diagram illustrates the general workflow for the LC-MS/MS analysis.

Caption: LC-MS/MS analytical workflow.

Conclusion

Sibutramine presents a compelling case study in drug action, where the parent compound serves as a precursor to more potent, long-acting metabolites. Its dual mechanism of enhancing satiety and increasing energy expenditure provided a novel approach to obesity treatment. However, the inherent sympathomimetic effects, leading to cardiovascular risks, ultimately curtailed its clinical use. A thorough understanding of its complex pharmacological profile, from its metabolic activation to its effects at the synaptic level, remains crucial for researchers in the fields of pharmacology, toxicology, and drug development.

References

-

Finer, N. (2002). Sibutramine: its mode of action and efficacy. International journal of obesity and related metabolic disorders: journal of the International Association for the Study of Obesity, 26 Suppl 1, S2-9. [Link]

-

Connoley, I. P., Liu, Y. L., & Stock, M. J. (1999). Thermogenic effects of sibutramine and its metabolites. British journal of pharmacology, 126(6), 1487–1495. [Link]

-

Wikipedia contributors. (2023, December 29). Sibutramine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

Van Gaal, L. F., & De Leeuw, I. H. (1998). Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment. Experimental and clinical endocrinology & diabetes : official journal, German Society of Endocrinology [and] German Diabetes Association, 106 Suppl 2, 39–43. [Link]

-

Patsnap. (2024). What is the mechanism of Sibutramine sulfate?. Patsnap Synapse. [Link]

-

Patsnap. (2024). What is the mechanism of Sibutramine maleate?. Patsnap Synapse. [Link]

-

Kim, H. J., Lee, J. Y., Kim, J., & Lee, S. Y. (2012). Enantioselective determination of sibutramine and its active metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 61, 203–207. [Link]

-

U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s) - N20-632S21 Sibutramine. [Link]

-

Venkata, K. R., Kumar, L. R., Jayathirtha, R. M., & Rao, D. M. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC-ESI-MS/MS and its application in a bioequivalence study. Journal of the Korean Chemical Society, 56(4), 461-469. [Link]

-

Wang, X., Wang, Y., Zhang, Y., & Liu, W. (2022). Determination of sibutramine and metabolites M1 and M2 in human blood and tissue samples by LC-MS/MS and its forensic application. Journal of analytical toxicology, 46(5), 518–525. [Link]

-

Bray, G. A., & Ryan, D. H. (1998). Sibutramine--a review of clinical efficacy. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 22 Suppl 1, S26-33. [Link]

-

Halford, J. C., & Blundell, J. E. (1999). An assessment of the safety and efficacy of sibutramine, an anti-obesity drug with a novel mechanism of action. Expert opinion on investigational drugs, 8(10), 1675–1689. [Link]

-

National Center for Biotechnology Information. (n.d.). Sibutramine. PubChem. Retrieved January 14, 2026, from [Link]

-

Le, T. H., Nguyen, T. T., Nguyen, T. H., & Nguyen, H. T. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnam Journal of Science and Technology, 58(4), 438. [Link]

-

Araújo, J. R., & Martel, F. (2012). Sibutramine effects on central mechanisms regulating energy homeostasis. Current neuropharmacology, 10(1), 49–52. [Link]

-

Abolfathi, Z., Flarakos, T., & Zariffa, N. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. The Journal of clinical pharmacology, 44(11), 1279–1285. [Link]

-

Finer, N. (2002). Sibutramine: its mode of action and efficacy. International journal of obesity, 26(suppl 1), S2-S9. [Link]

-

Scheen, A. J. (2010). Sibutramine: review of its cardiovascular risk-benefit profile. Drug safety, 33(9), 739–753. [Link]

-

Abolfathi, Z., Flarakos, T., & Zariffa, N. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. The Journal of Clinical Pharmacology, 44(11), 1279-1285. [Link]

-

Kim, Y. C., Kim, S. H., Kim, J. H., Lee, S. H., & Lee, M. G. (2008). Determination of the active metabolites of sibutramine in rat serum using column-switching HPLC. Journal of separation science, 31(15), 2779–2784. [Link]

-

Poston, W. S., & Foreyt, J. P. (2004). Sibutramine and the management of obesity. Expert opinion on pharmacotherapy, 5(3), 633–642. [Link]

-

Scheen, A. J. (2011). Sibutramine on cardiovascular outcome. Diabetes care, 34 Suppl 2, S114–S119. [Link]

-

National Center for Biotechnology Information. (n.d.). Sibutramine Hydrochloride. PubChem. Retrieved January 14, 2026, from [Link]

-

Mathew, J., & Huisman, A. (2019). Sibutramine-Induced Nonischemic Cardiomyopathy. Cureus, 11(11), e6177. [Link]

-

Lee, Y. C., & Tan, K. S. (2013). A Case Report On Sibutramine Induced Cardiomyopathy. The Internet Journal of Cardiology, 10(1). [Link]

-

Shimosato, K., & Wurtman, R. J. (2000). Sibutramine, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid. Neuropharmacology, 39(12), 2352–2359. [Link]

-

Wellman, P. J., & Miller, D. K. (2008). Enantioselective behavioral effects of sibutramine metabolites. Pharmacology, biochemistry, and behavior, 90(1), 136–143. [Link]

-

Yanovski, S. Z., & Yanovski, J. A. (2002). Obesity. The New England journal of medicine, 346(8), 591–602. [Link]

-

Li, Y. W., Perry, K. W., & Wong, E. H. (2014). Monoamine reuptake site occupancy of sibutramine: Relationship to antidepressant-like and thermogenic effects in rats. European journal of pharmacology, 737, 147–153. [Link]

-

Fujioka, K. (1999). Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity. The Annals of pharmacotherapy, 33(9), 966–974. [Link]

-

Grasby, P. M., Montgomery, A. J., & Scott, C. (2010). Brain serotonin transporter occupancy by oral sibutramine dosed to steady state: a PET study using 11C-DASB in healthy humans. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 35(2), 539–546. [Link]

-

El-Ridi, M. R., & El-Sayed, F. A. (2016). Sibutramine, a serotonin-norepinephrine reuptake inhibitor, causes fibrosis in rats. Human & experimental toxicology, 35(9), 961–970. [Link]

-

Pretorius, E., & Oberholzer, H. M. (2010). The Effect of Sibutramine, a Serotonin-Norepinephrine Reuptake Inhibitor, on Platelets and Fibrin Networks. Blood Coagulation & Fibrinolysis, 21(3), 238-243. [Link]

Sources

- 1. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sibutramine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]

- 5. An assessment of the safety and efficacy of sibutramine, an anti-obesity drug with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Sibutramine sulfate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Sibutramine--a review of clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Sibutramine on Cardiovascular Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sibutramine-Induced Nonischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Sibutramine Hydrochloride

Introduction

Sibutramine, chemically known as {1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutyl}-dimethylamine, is a neurotransmitter reuptake inhibitor that has been utilized as an appetite suppressant in the management of obesity.[1][2] It primarily acts by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine from the synaptic cleft, thereby enhancing satiety.[1][2] The compound is synthesized as a racemic mixture and is typically administered as its hydrochloride monohydrate salt to improve its solubility and stability.[2]

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of sibutramine hydrochloride. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. The guide delves into the detailed synthetic pathway, offering insights into the rationale behind the chosen reagents and reaction conditions. Furthermore, it presents a thorough examination of the analytical techniques employed for the unequivocal identification, purity assessment, and structural elucidation of the final compound.

Chemical Synthesis of Sibutramine Hydrochloride

The synthesis of sibutramine hydrochloride is a multi-step process that begins with the commercially available starting material, 4-chlorophenylacetonitrile. The overall synthetic strategy involves the formation of a cyclobutane ring, followed by the introduction of the side chain via a Grignard reaction, reduction of the resulting intermediate, and finally, methylation of the primary amine to yield the tertiary amine, which is then converted to its hydrochloride salt.

Synthetic Pathway Overview

Caption: Synthetic pathway of Sibutramine Hydrochloride.

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

The initial step involves the formation of the cyclobutane ring through the cycloalkylation of 4-chlorophenylacetonitrile.

Causality Behind Experimental Choices:

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the acidic α-carbon of the 4-chlorophenylacetonitrile, forming a resonance-stabilized carbanion. This carbanion is a potent nucleophile.

-

Alkylating Agent: 1,3-Dibromopropane serves as the dielectrophile. The newly formed carbanion first displaces one of the bromide ions in an SN2 reaction. The resulting intermediate then undergoes an intramolecular SN2 reaction, where the carbanion attacks the other end of the propyl chain, displacing the second bromide and forming the four-membered cyclobutane ring.

-

Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the reactants and stabilize the intermediate carbanion.

Experimental Protocol:

-

To a stirred suspension of sodium hydride in dry DMSO under an inert atmosphere (e.g., argon), a solution of 4-chlorobenzyl cyanide in dry DMSO is added dropwise at room temperature.[3]

-

The mixture is stirred for a period to ensure complete formation of the carbanion.

-

A solution of 1,3-dibromopropane in dry DMSO is then added slowly, maintaining the reaction temperature.[3]

-

After the addition is complete, the reaction is stirred for an additional period to drive the cyclization to completion.

-

The reaction is quenched by pouring it into ice water and then extracted with an organic solvent such as dichloromethane.[3]

-

The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation.[3]

Step 2: Grignard Reaction to Form 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one

The nitrile group of 1-(4-chlorophenyl)cyclobutanecarbonitrile is then reacted with a Grignard reagent to introduce the isobutyl side chain.

Causality Behind Experimental Choices:

-

Grignard Reagent: Isobutylmagnesium bromide acts as a strong nucleophile, with the carbanionic isobutyl group attacking the electrophilic carbon of the nitrile. This forms an imine intermediate after an initial addition.

-

Reaction Conditions: The Grignard reaction must be carried out under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[4] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and help to stabilize the Grignard reagent.

-

Work-up: The intermediate imine is hydrolyzed with aqueous acid to yield the corresponding ketone.

Experimental Protocol:

-

A solution of 1-(4-chlorophenyl)-1-cyclobutyl cyanide in an anhydrous ether solvent is added to a freshly prepared solution of isobutylmagnesium bromide.[5]

-

The reaction mixture is heated under reflux for a specified time.[5]

-

After cooling, the reaction is quenched by the careful addition of an aqueous acid solution (e.g., hydrochloric acid).

-

The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude ketone.

Step 3: Reduction to 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine

The ketone formed in the previous step is converted to a primary amine. This can be achieved through various reduction methods.

Causality Behind Experimental Choices:

-

Reducing Agents: A common method is reductive amination. Alternatively, the ketone can first be converted to an oxime and then reduced. A more direct approach involves the use of a reducing agent like sodium borohydride in the presence of an ammonia source. A patent describes refluxing with concentrated hydrochloric acid, followed by treatment with a strong base.[5]

Experimental Protocol (based on patent literature):

-

The crude ketone is dissolved in a suitable solvent such as 2-methoxyethyl ether.[5]

-

Water and concentrated hydrochloric acid are added, and the mixture is refluxed for an extended period.[5]

-

After cooling and dilution with water, the aqueous layer is washed with ether and then basified with a strong base (e.g., 5M NaOH).[5]

-

The liberated primary amine is extracted with an organic solvent, and the solvent is evaporated to yield the crude product.

Step 4: Eschweiler-Clarke Methylation to Sibutramine

The final step in the formation of the sibutramine free base is the methylation of the primary amine to a tertiary amine using the Eschweiler-Clarke reaction.

Causality Behind Experimental Choices:

-

Reagents: This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[6][7][8] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[6][7][8] The release of carbon dioxide as a byproduct makes the reaction irreversible.[7] A key advantage of this method is that it does not lead to the formation of quaternary ammonium salts.[7][9]

Experimental Protocol:

-

The primary amine is mixed with an excess of aqueous formaldehyde and formic acid.

-

The mixture is heated at reflux for several hours.[5]

-

After cooling, the reaction mixture is made alkaline with a base such as sodium hydroxide.

-

The sibutramine free base is then extracted with an organic solvent.

-

The organic extract is washed, dried, and the solvent is removed to yield the crude product.

Step 5: Formation of Sibutramine Hydrochloride

The final step is the conversion of the sibutramine free base to its more stable and water-soluble hydrochloride salt.

Causality Behind Experimental Choices:

-

Acid: Hydrochloric acid is used to protonate the basic tertiary amine group of sibutramine, forming the hydrochloride salt.

-

Solvent: The salt is typically precipitated from a non-polar solvent like ether or by treating an alcoholic solution with hydrochloric acid.[10]

Experimental Protocol:

-

The crude sibutramine free base is dissolved in a suitable solvent such as a mixture of isopropanol and ether.[10]

-

Concentrated hydrochloric acid is added dropwise with stirring.[10]

-

The precipitated sibutramine hydrochloride is collected by filtration, washed with a non-polar solvent, and dried. Recrystallization from a suitable solvent like acetone can be performed for further purification.[10]

Chemical Characterization of Sibutramine Hydrochloride

A comprehensive chemical characterization is essential to confirm the identity, purity, and quality of the synthesized sibutramine hydrochloride. This involves a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

Caption: Analytical workflow for Sibutramine Hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for determining the purity of sibutramine hydrochloride and for quantifying it in pharmaceutical formulations.[11][12][13][14]

Experimental Protocol for Purity Analysis:

-

Column: A C18 column (e.g., Symmetry C18, 150mm x 4.6mm, 5µm) is commonly used.[12]

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer pH 5.5) and acetonitrile (e.g., 30:70, v/v) is often employed in an isocratic elution mode.[12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[12]

-

Detection: UV detection at 225 nm is suitable for sibutramine.[12]

-

Sample Preparation: A known concentration of the synthesized sibutramine hydrochloride is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed for the presence of impurities. The purity is calculated based on the relative peak areas.

| Parameter | Typical Value |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Phosphate Buffer (pH 5.5) : Acetonitrile (30:70) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Retention Time | ~2.6 min |

Table 1: Typical HPLC parameters for sibutramine hydrochloride analysis.[12]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of sibutramine hydrochloride, confirming the presence of all the expected protons and carbons in the molecule.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the chlorophenyl group, the protons of the cyclobutane ring, the methine and methylene protons of the isobutyl side chain, and the N-methyl protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will display distinct signals for each carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the cyclobutane ring, the methine and methylene carbons, and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. For sibutramine hydrochloride, the free base is typically observed. The expected molecular ion peak for the sibutramine free base (C₁₇H₂₆ClN) would be at m/z [M]+ corresponding to its molecular weight.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of sibutramine hydrochloride will show characteristic absorption bands for:

-

C-H stretching of the aromatic and aliphatic groups.

-

C=C stretching of the aromatic ring.

-

C-N stretching.

-

C-Cl stretching.

-

N-H stretching from the protonated amine hydrochloride.

A representative FTIR spectrum of sibutramine would show significant vibrational bands around 2945 cm⁻¹ (aliphatic C-H stretch), 1490 cm⁻¹ (aromatic C=C stretch), and 1091 cm⁻¹ (p-substituted aromatic vibration).[15][16]

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and chemical characterization of sibutramine hydrochloride. The synthetic pathway, commencing from 4-chlorophenylacetonitrile, involves a series of well-established organic transformations, including cycloalkylation, Grignard reaction, reduction, and Eschweiler-Clarke methylation. The rationale behind the selection of reagents and reaction conditions for each step has been elucidated to provide a deeper understanding of the underlying chemical principles.

Furthermore, a comprehensive analytical workflow for the characterization of the final product has been presented. The application of chromatographic techniques like HPLC for purity assessment, alongside spectroscopic methods such as NMR, MS, and FTIR for structural confirmation, ensures the identity, quality, and integrity of the synthesized sibutramine hydrochloride. The detailed protocols and data interpretation guidelines offered herein are intended to equip researchers and scientists with the necessary knowledge to confidently synthesize and characterize this compound in a laboratory setting.

References

-

PrepChem.com. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Available from: [Link]

-

Zhang, Y., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(5), 1085. Available from: [Link]

-

Xu, Y., Luo, S., & Hua, W. (2000). Synthesis of sibutramine hydrochloride. Chinese Journal of Modern Applied Pharmacy, (5), 380-381. Available from: [Link]

-

Kozhuharov, V., et al. (2019). FTIR spectrum for pure sibutramine. ResearchGate. Available from: [Link]

-

Suthar, A. P., et al. (2009). RP-HPLC method for estimation of sibutramine hydrochloride monohydrate in capsule dosage forms. International Journal of ChemTech Research, 1(4), 793-799. Available from: [Link]

-

Reddy, B. C., & Reddy, G. V. (2012). A stability indicating HPLC method for the determination of sibutramine hydrochloride in bulk and pharmaceutical dosage form. International Journal of Research in Pharmacy and Chemistry, 2(3), 674-681. Available from: [Link]

-

Jeffery, G. H., et al. (1997). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (19), 2583-2587. Available from: [Link]

- KR100606534B1. Improved Synthesis of Sibutramine with Improved Productivity. Google Patents.

-

Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

-

Grokipedia. Eschweiler–Clarke reaction. Available from: [Link]

-

de Souza, A. C. B., et al. (2011). Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules. Analytical Methods, 3(5), 1149-1154. Available from: [Link]

-

Lin, Y.-L., et al. (2007). Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss. Journal of Food and Drug Analysis, 15(1). Available from: [Link]

-

Pajzderska, A., et al. (2012). Calorimetric, FTIR and 1H NMR measurements in combination with DFT calculations for monitoring solid-state changes of dynamics of sibutramine hydrochloride. Journal of Pharmaceutical Sciences, 101(10), 3749-3762. Available from: [Link]

-

ResearchGate. (2015). Sibutramine. Interaction & Synthesis. Available from: [Link]

-

ResearchGate. (2016). Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules. Available from: [Link]

-

ResearchGate. (2017). Identification of sibutramine. The mass spectra have peaks at retention... Available from: [Link]

-

ResearchGate. (2018). GC/FT-IR/MS mass and concentration detection limits for sibutramine. Available from: [Link]

-

SpectraBase. Sibutramine HCl monohydrate. Available from: [Link]

-

PubChem. Sibutramine. Available from: [Link]

-

NROChemistry. (2022). Eschweiler-Clarke Reaction. YouTube. Available from: [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Available from: [Link]

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. Available from: [Link]

-

HandWiki. Chemistry:4-Chlorophenylacetonitrile. Available from: [Link]

-

ThaiJO. (2022). ATR-FTIR and GC-MS Methods for Detection of Sibutramine Adulterated in Slimming Products of Instant Coffee. Rajamangala University of Technology Tawan-ok Research Journal. Available from: [Link]

- KR20060019351A. Improved Synthesis of Sibutramine. Google Patents.

-

SpectraBase. Sibutramine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available from: [Link]

-

PubChem. Sibutramine Hydrochloride. Available from: [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. youtube.com [youtube.com]

- 10. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. ijrpc.com [ijrpc.com]

- 13. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Sibutramine's Effects on Central Mechanisms of Energy Homeostasis

Executive Summary

Sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI), was once a prominent pharmacotherapy for obesity, valued for its dual mechanism of enhancing satiety and stimulating thermogenesis.[1] This guide provides a detailed examination of the central neurobiological pathways through which sibutramine exerts its effects on energy homeostasis. We will deconstruct its molecular mechanism, its targeted action on key hypothalamic and brainstem circuits, and its modulation of the pivotal melanocortin system. Furthermore, this document details the established experimental methodologies used to validate these mechanisms, offering field-proven protocols and workflows. While clinically effective for weight reduction, sibutramine's market withdrawal due to significant cardiovascular risks underscores a critical lesson in drug development: the necessity of balancing efficacy with long-term systemic safety.[2][3][4] This guide serves as a comprehensive technical resource, bridging molecular pharmacology with systems-level neurobiology to inform future research and development in obesity pharmacotherapeutics.

Part 1: The Neurobiology of Central Energy Homeostasis

The central nervous system (CNS) maintains energy balance through a complex and redundant network of circuits, primarily located within the hypothalamus and brainstem.[5] These circuits integrate peripheral signals regarding energy status (e.g., leptin, insulin, ghrelin) and orchestrate appropriate responses in food intake and energy expenditure.[6]

At the core of this regulatory network is the arcuate nucleus of the hypothalamus (ARC) , which houses two distinct neuronal populations with opposing functions[6]:

-

Anorexigenic Neurons: These neurons co-express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART). Activation of POMC neurons suppresses appetite.[4]

-

Orexigenic Neurons: This population co-expresses neuropeptide Y (NPY) and agouti-related peptide (AgRP). Activation of these neurons potently stimulates feeding.[7]

Neurons from the ARC project to second-order sites, including the paraventricular nucleus (PVN) of the hypothalamus, to execute their effects.[4][8] The entire system, particularly the signaling cascade initiated by POMC neurons, is referred to as the central melanocortin system , a critical pathway for regulating energy balance.[5][9][10][11]

Part 2: Sibutramine's Core Pharmacological Action

Sibutramine's primary mechanism of action is the inhibition of presynaptic reuptake of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE), and to a lesser extent, dopamine.[4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) at the presynaptic terminal, sibutramine increases the concentration and prolongs the action of these monoamines in the synaptic cleft.[4][8] Unlike amphetamine-like drugs, sibutramine does not stimulate the release of monoamines, a key distinction that was initially thought to confer a more favorable safety profile.[8][12]

Figure 1: Core Mechanism of Sibutramine. Sibutramine blocks SERT and NET, increasing synaptic 5-HT and NE.

Part 3: Impact on Central Homeostatic Circuits

The increased synaptic availability of 5-HT and NE in the hypothalamus is the causal link between sibutramine's molecular action and its physiological effects on appetite. The elevated monoamine levels preferentially modulate the activity of the ARC neuronal populations.

3.1. Reciprocal Modulation of ARC Neurons Animal studies show that sibutramine administration leads to the activation of anorexigenic POMC neurons and the simultaneous inhibition of orexigenic NPY/AgRP neurons.[4][8] This dual action creates a powerful net effect that strongly favors satiety and reduced food intake.

-

Activation of POMC Neurons: Serotonin, acting primarily through the 5-HT2C receptor expressed on POMC neurons, is a key driver of this activation.

-

Inhibition of NPY/AgRP Neurons: Increased norepinephrine and serotonin signaling act to suppress the activity of these appetite-stimulating neurons.

3.2. Downstream Signaling via the Melanocortin System The activation of POMC neurons by sibutramine triggers a critical downstream signaling cascade.[8]

-

POMC Cleavage: The POMC pro-peptide is cleaved to produce several bioactive peptides, most notably α-melanocyte-stimulating hormone (α-MSH) .[11]

-

MC4R Activation: α-MSH is released from POMC nerve terminals in the PVN and other downstream brain regions, where it acts as an agonist for the melanocortin-4 receptor (MC4R) .[4]

-

Satiety and Thermogenesis: Activation of MC4R is a primary mechanism for inducing satiety and reducing food intake.[4] It also contributes to increased energy expenditure, preventing the typical drop in metabolic rate that accompanies caloric restriction.[13]

This entire pathway, from monoamine reuptake inhibition to MC4R activation, forms the neurobiological basis for sibutramine's efficacy.

Figure 2: Sibutramine's Central Signaling Pathway. Sibutramine modulates ARC neurons to activate the melanocortin system.

Part 4: Investigational Methodologies & Self-Validating Protocols

The mechanisms described above have been elucidated through a variety of preclinical and clinical research techniques. The trustworthiness of these findings relies on self-validating experimental systems where each step confirms the next.

4.1. In Vivo Neurotransmitter Monitoring: Microdialysis This technique provides direct evidence of sibutramine's primary action by measuring neurotransmitter levels in specific brain regions of freely-moving animals.[14][15]

-

Principle: A microdialysis probe with a semi-permeable membrane is stereotactically implanted into the hypothalamus. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing extracellular neurotransmitters to diffuse into the aCSF, which is then collected and analyzed via HPLC.[16][17]

-

Protocol Steps:

-

Surgical Implantation: Anesthetize a rat and stereotactically implant a guide cannula targeted at the ARC or PVN. Allow for a multi-day recovery period.

-

Probe Insertion & Baseline: On the day of the experiment, insert the microdialysis probe. Perfuse with aCSF at 1 µL/min and collect samples every 20 minutes for at least 2 hours to establish a stable baseline of NE and 5-HT.

-

Drug Administration: Administer sibutramine (e.g., 3-10 mg/kg, i.p.).

-

Sample Collection: Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Quantify NE and 5-HT concentrations in the samples using HPLC with electrochemical detection.

-

-

Expected Outcome: A dose-dependent, sustained increase in extracellular NE and 5-HT concentrations in the hypothalamus following sibutramine administration, confirming target engagement.[14]

4.2. Assessing Neuronal Activation: c-Fos Immunohistochemistry This method maps which neurons are activated by a stimulus, providing a cellular-level confirmation of sibutramine's effects on hypothalamic circuits.

-

Principle: The protein c-Fos is an immediate-early gene product that is rapidly expressed in neurons following depolarization.[18] Its immunocytochemical detection serves as a robust marker of recent neuronal activation.[19][20]

-

Protocol Steps:

-

Drug Treatment & Perfusion: Administer sibutramine or vehicle to a cohort of rats. After a 90-120 minute interval (peak c-Fos expression), deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

-

Tissue Processing: Post-fix the brain in 4% PFA, then transfer to a sucrose solution for cryoprotection. Section the hypothalamus into 40-50 µm coronal slices using a cryostat.

-

Immunostaining:

-

Wash sections in PBS.

-

Block non-specific binding with 3% Normal Goat Serum (NGS) in PBST (PBS with Triton X-100).

-

Incubate overnight at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).

-

Wash and incubate for 2 hours with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

-

Imaging & Quantification: Mount sections and image using a fluorescence or confocal microscope. Quantify the number of c-Fos positive cells within specific hypothalamic nuclei (ARC, PVN).

-

-

Expected Outcome: A significant increase in the number of c-Fos positive neurons in the ARC and PVN of sibutramine-treated animals compared to controls. This can be combined with dual-labeling for POMC to confirm activation of this specific cell type.

Sources

- 1. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sibutramine and Increased Risk for Nonfatal Vascular Events in Preexisting CVD [medscape.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The critical role of the melanocortin system in the control of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. annualreviews.org [annualreviews.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The central melanocortin system and the regulation of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. endocrine.org [endocrine.org]

- 12. An assessment of the safety and efficacy of sibutramine, an anti-obesity drug with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of sibutramine-induced increases in extracellular noradrenaline concentration in rat frontal cortex and hypothalamus by α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 20. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets and Binding Affinity of Sibutramine's Enantiomers

Abstract